molecular formula C22H28N2O3 B2822391 N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034223-21-5

N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2822391
CAS No.: 2034223-21-5
M. Wt: 368.477
InChI Key: QBFOJVHTCZRCGS-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic benzamide derivative supplied for research and development purposes. This compound features a molecular structure that incorporates a methoxyphenyl ethyl chain linked to a benzamide core, which is further substituted with a 4-methoxypiperidin group. This specific arrangement is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules . Benzamide derivatives are a prominent class of compounds in pharmaceutical research, known to exhibit a wide range of biological activities. The structural motifs present in this compound—specifically the piperidine and methoxyphenyl groups—are commonly found in molecules investigated for their interaction with various cellular targets . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a reference standard in high-throughput screening assays to identify new therapeutic agents. It is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-12-15-24(16-13-20)19-9-7-18(8-10-19)22(25)23-14-11-17-5-3-4-6-21(17)27-2/h3-10,20H,11-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFOJVHTCZRCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-methoxyphenethylamine: This can be achieved through the reduction of 2-methoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Formation of 4-(4-methoxypiperidin-1-yl)benzoyl chloride: This intermediate can be synthesized by reacting 4-(4-methoxypiperidin-1-yl)benzoic acid with thionyl chloride (SOCl2).

    Coupling Reaction: The final step involves the coupling of 2-methoxyphenethylamine with 4-(4-methoxypiperidin-1-yl)benzoyl chloride in the presence of a base such as triethylamine (Et3N) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Binding Affinities of Select Benzamides

Compound Receptor Kd (nM) Bmax (fmol/mg) Source
[125I]PIMBA Sigma-1 5.80 1800
18F-MPPF 5-HT1A ~1.0* N/A
p-MPPI 5-HT1A ~15.71† 1930
PB12 Dopamine D3 145 N/A

*Estimated from in vivo uptake; †From [3H]1,3-di-o-tolylguanidine binding.

Table 2: Pharmacokinetic Comparison

Compound Blood Clearance Tumor Uptake Key Application
18F-MPPF Fast High 5-HT1A PET imaging
[125I]PIMBA Moderate High Sigma receptor imaging
Target Compound Unknown Unknown Potential dual use

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for producing N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide with high purity and yield?

  • Methodology : Multi-step synthesis typically involves coupling 2-(2-methoxyphenyl)ethylamine with 4-(4-methoxypiperidin-1-yl)benzoyl chloride under anhydrous conditions. Reaction parameters (e.g., temperature, solvent polarity, and catalyst use) significantly influence yield. For example, highlights that controlled reflux in dichloromethane with triethylamine as a base improves purity (≥95%) . Post-synthesis purification via flash chromatography or HPLC is critical to isolate the target compound from byproducts.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural validation. reports crystallographic data (monoclinic P21/n space group, a=11.480 Å, b=15.512 Å, c=13.235 Å) for analogs, confirming chair conformations of piperidine rings and dihedral angles between aromatic systems (e.g., 65.5° between pyridine and benzene rings) . X-ray diffraction further resolves intramolecular interactions like C–H⋯O hydrogen bonds.

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodology : Enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (MTT assays) in cancer cell lines (e.g., HeLa, MCF-7) are common. notes IC₅₀ values in the low micromolar range (1–10 µM) for structurally similar benzamides in anti-proliferative studies . Dose-response curves and Western blotting validate target engagement (e.g., apoptosis markers like caspase-3).

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy group position) impact target binding affinity and selectivity?

  • Methodology : Structure-Activity Relationship (SAR) studies compare analogs with varied substituents. demonstrates that replacing 2-methoxy with 4-methoxy on the phenyl group alters serotonin receptor (5-HT₁ₐ) binding by 3-fold, as shown via radioligand displacement assays (Kᵢ = 1.2 nM vs. 3.7 nM) . Computational docking (AutoDock Vina) predicts steric clashes or hydrogen-bonding interactions with residues like Asp116 in receptor pockets.

Q. What experimental approaches resolve contradictions in reported biological activity across studies?

  • Methodology : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., serum concentration, cell passage number). recommends standardizing protocols (e.g., ATP concentration in kinase assays) and validating results across orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays) . Meta-analyses of published data and blind replication in independent labs are critical.

Q. How can in vivo pharmacokinetics and brain penetration be assessed for this compound?

  • Methodology : Radiolabeled analogs (e.g., ¹⁸F-Mefway in ) enable PET imaging to quantify blood-brain barrier penetration and receptor occupancy in animal models . LC-MS/MS analysis of plasma and tissue homogenates measures bioavailability (e.g., t₁/₂ = 2–4 hrs in rodents). Metabolite profiling identifies major clearance pathways (e.g., cytochrome P450-mediated oxidation).

Q. What crystallographic data support its interaction with biological targets?

  • Methodology : Co-crystallization with target proteins (e.g., kinases) followed by X-ray diffraction (resolution ≤2.0 Å) reveals binding modes. reports hydrogen bonds between the methoxy group and Thr184 in 5-HT₁ₐ receptors, while the benzamide carbonyl interacts with Tyr394 . Molecular dynamics simulations (AMBER force fields) assess stability of these interactions over 100-ns trajectories.

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent polarity, catalyst loading) .
  • Analytical Validation : Combine NMR, HRMS, and elemental analysis to confirm purity (>98%) and stoichiometry .
  • Biological Screening : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability controls .

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